molecular formula C11H13ClO2 B3387101 2-Chloro-1-(4-ethoxyphenyl)propan-1-one CAS No. 790270-99-4

2-Chloro-1-(4-ethoxyphenyl)propan-1-one

Cat. No. B3387101
CAS RN: 790270-99-4
M. Wt: 212.67 g/mol
InChI Key: LAMNMHPSWYPAHR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethoxyphenyl)propan-1-one is a biochemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-1-(4-ethoxyphenyl)propan-1-one has a predicted melting point of 60.90° C and a predicted boiling point of 323.2° C at 760 mmHg . The compound has a predicted density of 1.1 g/cm3 and a refractive index of n20D 1.51 .

Scientific Research Applications

Sorption Studies

Research has highlighted the significance of sorption experiments in understanding the interaction between certain chemicals and soil components. While the study by Werner, Garratt, and Pigott (2012) primarily focused on 2,4-D and other phenoxy herbicides, it provides a comprehensive overview of soil–water distribution coefficients and the effect of various soil parameters on sorption. The methodology and insights from this study could be applicable for understanding the environmental behavior and fate of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one, especially considering its structural similarities to the compounds analyzed. The sorption behavior plays a crucial role in predicting the environmental mobility and persistence of chemicals, highlighting its importance for environmental risk assessment (Werner, Garratt, & Pigott, 2012).

Environmental Pollutants and Male Infertility

The study by Lagos-Cabré and Moreno (2012) on the impact of environmental pollutants like BPA and phthalates on male reproductive health underscores the growing concern about the effects of chemical exposure on human health. Although this research does not directly reference 2-Chloro-1-(4-ethoxyphenyl)propan-1-one, it sets a precedent for investigating the potential endocrine-disrupting properties of various chemicals. Understanding the mechanisms through which these compounds exert their effects is crucial for assessing the risks associated with exposure to new and existing chemicals (Lagos-Cabré & Moreno, 2012).

Toxicity and Environmental Impact

Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the toxicity studies concerning 2,4-D, a widely used herbicide. Their analysis sheds light on the global research trends, identifying key areas of concern such as occupational risk, neurotoxicity, and the impact on non-target species. This review underscores the necessity of continuous research into the toxicity and environmental impact of chemical compounds, including 2-Chloro-1-(4-ethoxyphenyl)propan-1-one. Understanding the ecological and health risks associated with chemical exposure is essential for developing safer and more sustainable chemical practices (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

2-chloro-1-(4-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNMHPSWYPAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273087
Record name 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethoxyphenyl)propan-1-one

CAS RN

790270-99-4
Record name 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790270-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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